Butyltriphenylphosphonium bromide
Overview
Description
Butyltriphenylphosphonium bromide is an organic compound with the molecular formula C22H24BrP and a molecular weight of 399.3 g/mol . It is a white crystalline powder that is soluble in chloroform and methanol, and it is hygroscopic . This compound is commonly used in organic synthesis and as a phase transfer catalyst .
Mechanism of Action
Target of Action
Butyltriphenylphosphonium bromide is primarily used in the synthesis of microtubule protein polymerization inhibitors, thereby exhibiting anti-mitotic and anti-microtubule properties . It is also used in the synthesis of 3-phenylpropionic acid, which acts as a dual agonist affecting the mitochondrial carnitine system of peroxisome proliferator-activated receptors .
Mode of Action
It is known to be involved in the synthesis of microtubule protein polymerization inhibitors, which can disrupt the normal function of microtubules, leading to anti-mitotic effects .
Biochemical Pathways
The compound is involved in the biochemical pathways related to microtubule protein polymerization and mitochondrial carnitine system . By inhibiting microtubule protein polymerization, it can disrupt cell division and exhibit anti-mitotic effects. Additionally, its role in the synthesis of 3-phenylpropionic acid can influence the mitochondrial carnitine system .
Pharmacokinetics
It is soluble in chloroform and methanol , which suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of microtubule protein polymerization, leading to anti-mitotic effects . This can disrupt cell division and potentially lead to cell death. Additionally, its role in the synthesis of 3-phenylpropionic acid can influence the mitochondrial carnitine system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Butyltriphenylphosphonium bromide plays a significant role in biochemical reactions. It is used in the synthesis of inhibitors of tubulin polymerization, which can prevent the formation of microtubules, a key component of the cell’s cytoskeleton . This property makes this compound a potential candidate for antimitotic and antitubulin applications
Cellular Effects
The cellular effects of this compound are primarily related to its ability to inhibit tubulin polymerization . This can influence cell function by disrupting the formation of the cytoskeleton, which is crucial for maintaining cell shape, enabling cell movement, and facilitating cell division
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in inhibiting tubulin polymerization . It is believed to exert its effects at the molecular level through binding interactions with tubulin, thereby preventing the formation of microtubules This can lead to changes in gene expression and potentially influence enzyme activation or inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with butyl bromide. The reaction typically involves dissolving triphenylphosphine in an organic solvent such as toluene or xylene, followed by the addition of butyl bromide . The mixture is then heated to reflux for several hours, resulting in the formation of this compound as a white crystalline solid .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors and controlled reaction conditions. For example, triphenylphosphine and butyl bromide are added to a reactor containing toluene, and the mixture is heated to reflux for 7-8 hours . After the reaction is complete, the product is isolated by filtration and washed with toluene to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions for the stereoselective synthesis of alkenes.
Cyclization Reactions: It can be used in free radical cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Wittig Reactions: Typically involves the use of aldehydes or ketones as reactants.
Cyclization Reactions: Often conducted under free radical conditions with appropriate radical initiators.
Major Products Formed
Alkenes: Formed through Wittig reactions.
Cyclized Compounds: Formed through free radical cyclization reactions.
Scientific Research Applications
Butyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of a butyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a butyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of a butyl group.
Uniqueness
Butyltriphenylphosphonium bromide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and phase transfer capabilities compared to its methyl, ethyl, and benzyl analogs .
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKJIWDLVYZIY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22949-84-4 (Parent) | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883581 | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-51-7 | |
Record name | Butyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1779-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Butyltriphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97KU95HRS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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